molecular formula C16H17NO2S B2453196 N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide CAS No. 1396715-02-8

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2453196
CAS No.: 1396715-02-8
M. Wt: 287.38
InChI Key: YRCLERFMQJGFEF-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is a complex organic compound that features a benzamide core with a cyclopropyl, hydroxy, and thiophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene derivative, followed by the introduction of the cyclopropyl and hydroxy groups. The final step involves the formation of the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The benzamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated or nitrated thiophene derivatives.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is unique due to the combination of its cyclopropyl, hydroxy, and thiophenyl substituents, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c18-15(12-5-2-1-3-6-12)17-11-16(19,13-8-9-13)14-7-4-10-20-14/h1-7,10,13,19H,8-9,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCLERFMQJGFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=CC=CC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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